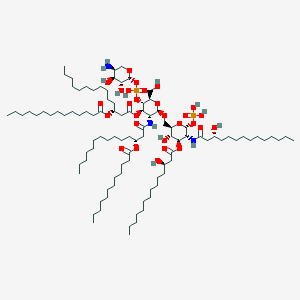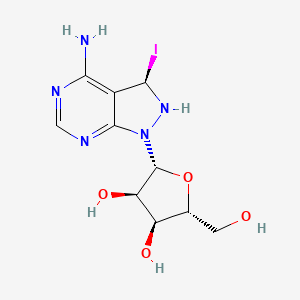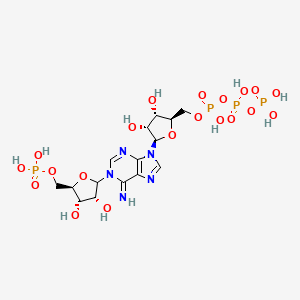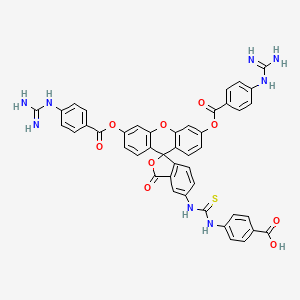
beta-L-Ara4N-lipid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beta-L-Ara4N-lipid A (E. coli) is a beta-L-Ara4N-lipid A that is isolated from E. coli. It has a role as an Escherichia coli metabolite. It is a beta-L-Ara4N-lipid A, a dodecanoate ester and a tetradecanoate ester. It derives from a lipid A (E. coli). It is a conjugate acid of a beta-L-Ara4N-lipid A(2-) (E. coli).
Scientific Research Applications
Role in Polymyxin Resistance
Beta-L-Ara4N-lipid A plays a crucial role in the maintenance of polymyxin resistance in Escherichia coli and Salmonella typhimurium. The attachment of the cationic sugar 4-amino-4-deoxy-l-arabinose (l-Ara4N) to lipid A is essential for this resistance. Research has identified the inner membrane enzyme ArnT as responsible for adding l-Ara4N moieties to lipid A or its precursors, an important step in the development of antibiotic resistance in these bacteria (Trent et al., 2001).
Enzymatic Biosynthesis Pathway
The enzymatic pathway for the biosynthesis of l-Ara4N-modified lipid A involves multiple enzymes. One key enzyme, ArnA, is bifunctional and necessary for the formation of UDP-l-Ara4N, a precursor in the biosynthesis of l-Ara4N-modified lipid A. This step is vital for maintaining polymyxin resistance and l-Ara4N modification in these bacteria (Breazeale et al., 2005).
Transfer to Lipid A in the Periplasm
The transfer of l-Ara4N to lipid A occurs in the periplasm, as evidenced by the identification of undecaprenyl phosphate-alpha-l-Ara4N. This compound donates l-Ara4N units to lipid A, establishing a new enzymatic pathway by which Gram-negative bacteria can acquire antibiotic resistance (Trent et al., 2001).
Chemical Synthesis for Immunomodulatory Potential
Beta-L-Ara4N-lipid A has been synthesized chemically to study its structural features and immunomodulatory potential. This research aids in understanding the pro-inflammatory activity of Lipid A in bacteria like Burkholderia, which is significant for bacterial virulence and resistance to antibiotic treatment (Hollaus et al., 2015).
Impact on Antibiotic Resistance and Bacterial Survival
The modification of lipid A with beta-L-Ara4N is a survival strategy for Gram-negative bacteria, leading to resistance against antibiotics and contributing to bacterial virulence. The research on the structure and function of enzymes involved in this modification process, such as ArnB, provides valuable insights for developing strategies against bacterial resistance (Lee & Sousa, 2014).
properties
Product Name |
beta-L-Ara4N-lipid A |
|---|---|
Molecular Formula |
C99H187N3O28P2 |
Molecular Weight |
1929.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-5-[[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-hydroxyphosphoryl]oxy-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C99H187N3O28P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-86(109)123-79(66-60-54-48-42-35-29-23-17-11-5)72-88(111)127-96-90(102-84(107)71-78(65-59-53-47-41-34-28-22-16-10-4)122-85(108)67-61-55-49-43-36-30-24-18-12-6)97(124-81(73-103)94(96)128-132(118,119)130-99-93(114)91(112)80(100)74-120-99)121-75-82-92(113)95(126-87(110)70-77(105)64-58-52-46-40-33-27-21-15-9-3)89(98(125-82)129-131(115,116)117)101-83(106)69-76(104)63-57-51-45-39-32-26-20-14-8-2/h76-82,89-99,103-105,112-114H,7-75,100H2,1-6H3,(H,101,106)(H,102,107)(H,118,119)(H2,115,116,117)/t76-,77-,78-,79-,80+,81-,82-,89-,90-,91+,92-,93-,94-,95-,96-,97-,98-,99-/m1/s1 |
InChI Key |
YMFWPVNDZMQXAY-ZHOUPIGSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O[C@@H]2[C@@H]([C@H]([C@H](CO2)N)O)O)CO)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)OC2C(C(C(CO2)N)O)O)CO)OCC3C(C(C(C(O3)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine](/img/structure/B1255243.png)

![(1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1255246.png)


![(1S,18S,22S,24S,26S,19R,20R,21R,23R,25R)-19,22,23-Triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0<1,21>.0<3,24>.0<7,12>]hexacosa-7,9,11-trien-20-yl acetate](/img/structure/B1255250.png)


![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1255256.png)
![(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide](/img/structure/B1255257.png)


